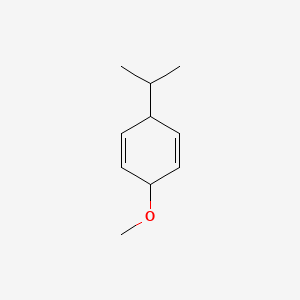
3-Methoxy-6-propan-2-ylcyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-6-propan-2-ylcyclohexa-1,4-diene: is an organic compound that belongs to the class of cyclohexadienes. This compound is characterized by the presence of a methoxy group at the third position and an isopropyl group at the sixth position on the cyclohexa-1,4-diene ring. Cyclohexadienes are known for their unique chemical properties and reactivity, making them valuable in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-propan-2-ylcyclohexa-1,4-diene can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexa-1,4-diene with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the methoxylation of 6-propan-2-ylcyclohexa-1,4-diene using methanol and a suitable catalyst, such as sulfuric acid. This reaction proceeds through the formation of an intermediate carbocation, which is then attacked by the methanol to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-propan-2-ylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclohexane derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Hydrobromic acid (HBr), sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Brominated cyclohexadienes
Scientific Research Applications
3-Methoxy-6-propan-2-ylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving cyclohexadienes. It can also serve as a model compound for understanding the behavior of similar natural products.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds. Its structural features make it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of polymers and other materials. Its reactivity allows for the modification of polymer properties, enhancing their performance in various applications.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-propan-2-ylcyclohexa-1,4-diene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic addition reactions, where the double bonds in the cyclohexa-1,4-diene ring react with electrophiles to form new bonds. This reactivity is driven by the electron-rich nature of the double bonds, which attract electrophiles.
In biological systems, the compound can interact with enzymes that catalyze reactions involving cyclohexadienes. The methoxy and isopropyl groups can influence the binding affinity and specificity of the compound towards these enzymes, affecting the overall reaction kinetics and outcomes.
Comparison with Similar Compounds
3-Methoxy-6-propan-2-ylcyclohexa-1,4-diene can be compared with other similar compounds, such as:
1,4-Cyclohexadiene: Lacks the methoxy and isopropyl groups, making it less reactive in certain substitution reactions.
3-Methoxy-1,4-cyclohexadiene: Similar structure but without the isopropyl group, leading to different reactivity and applications.
6-Isopropyl-1,4-cyclohexadiene:
The presence of both methoxy and isopropyl groups in this compound makes it unique, providing a balance of reactivity and stability that is advantageous in various chemical and biological applications.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-methoxy-6-propan-2-ylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-10H,1-3H3 |
InChI Key |
JLWJQSAGCPLFDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C=CC(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-2,4,6-trimethylnon-4-enyl]succinic Acid](/img/structure/B13837283.png)
![2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13837284.png)
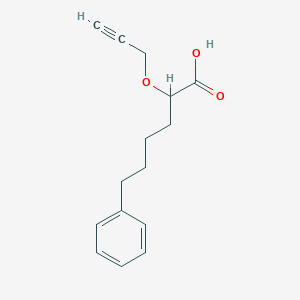
![1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone](/img/structure/B13837298.png)
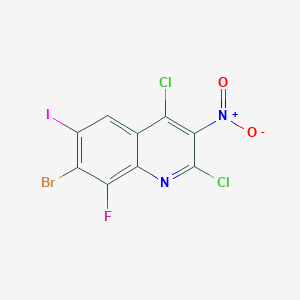
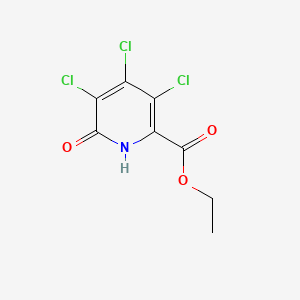

![3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13837315.png)
![6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)
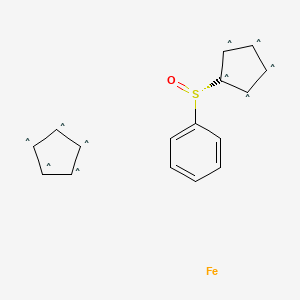

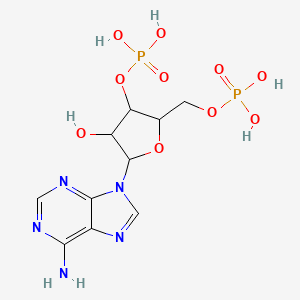
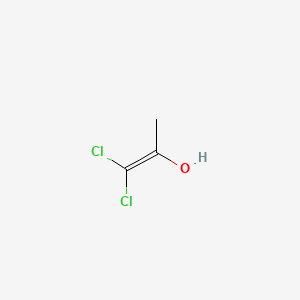
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)
